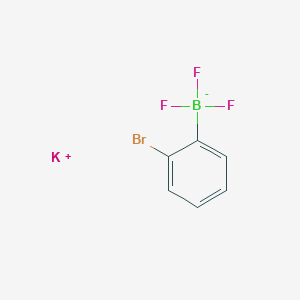
potassium;(2-bromophenyl)-trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;(2-bromophenyl)-trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2-bromophenyl)-trifluoroboranuide typically involves the reaction of 2-bromophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to control temperature and reagent addition. This ensures consistent quality and high throughput, making the compound readily available for various applications .
化学反応の分析
Types of Reactions
Potassium;(2-bromophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the boron compound with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran under mild conditions .
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium;(2-bromophenyl)-trifluoroboranuide has a wide range of applications in scientific research:
作用機序
The mechanism by which potassium;(2-bromophenyl)-trifluoroboranuide exerts its effects in Suzuki–Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Potassium;(2-bromophenyl)-trifluoroboranuide can be compared with other organoboron compounds used in Suzuki–Miyaura cross-coupling reactions:
Phenylboronic Acid: Unlike this compound, phenylboronic acid is less reactive and requires harsher reaction conditions.
Potassium Phenyltrifluoroborate: This compound is similar in reactivity but offers different solubility properties, making it suitable for different reaction conditions.
2-Bromophenylboronic Acid: This compound is a precursor to this compound and is used in similar applications but with different reactivity profiles.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in the synthesis of complex molecules. Its unique properties and reactivity make it an essential tool in both academic research and industrial applications.
特性
IUPAC Name |
potassium;(2-bromophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFTBZXVXXMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














